(R)-Atenolol-d7
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Overview
Description
®-Atenolol-d7 is a deuterated form of ®-Atenolol, a beta-blocker used primarily in the treatment of cardiovascular diseases such as hypertension and angina. The deuterium atoms in ®-Atenolol-d7 replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Atenolol-d7 involves the incorporation of deuterium atoms into the ®-Atenolol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of ®-Atenolol-d7 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: ®-Atenolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ®-Atenolol-d7 into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
®-Atenolol-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the biological processes and interactions of beta-blockers.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of beta-blockers.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
®-Atenolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The deuterium atoms do not significantly alter the mechanism of action but can provide valuable information on the drug’s metabolic stability and pathways. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling.
Comparison with Similar Compounds
®-Atenolol: The non-deuterated form of the compound.
(S)-Atenolol: The enantiomer of ®-Atenolol.
Metoprolol: Another beta-blocker with similar therapeutic uses.
Uniqueness: ®-Atenolol-d7 is unique due to the presence of deuterium atoms, which can provide insights into the drug’s pharmacokinetics and metabolic pathways. This makes it a valuable tool in research and development, offering advantages in studies requiring precise tracking and analysis of the compound.
Properties
IUPAC Name |
2-[4-[(2R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1/i1D3,2D3,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-FSJJVVIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CC(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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